REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:7][S:6][C:5]2[N:8]=[CH:9][C:10]([C:12](O)=[O:13])=[CH:11][C:4]=2[NH:3]1.C(OC(Cl)=O)C(C)C.[BH4-].[Na+]>>[OH:13][CH2:12][C:10]1[CH:9]=[N:8][C:5]2[S:6][CH2:7][C:2](=[O:1])[NH:3][C:4]=2[CH:11]=1 |f:2.3|
|
Name
|
|
Quantity
|
2.48 g
|
Type
|
reactant
|
Smiles
|
O=C1NC2=C(SC1)N=CC(=C2)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)OC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC2=C(SCC(N2)=O)N=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 56.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |